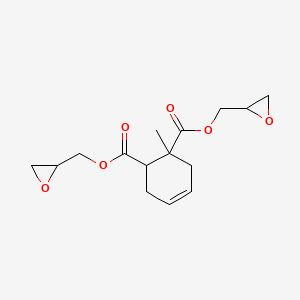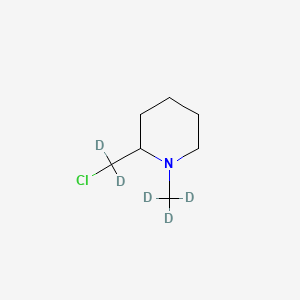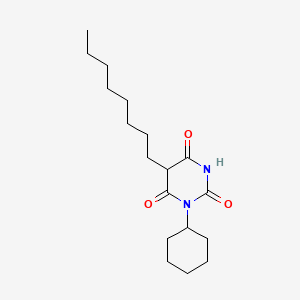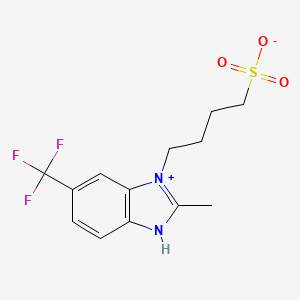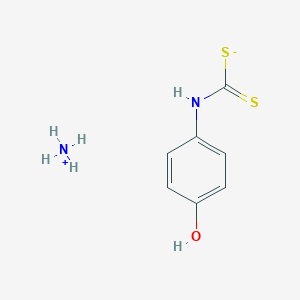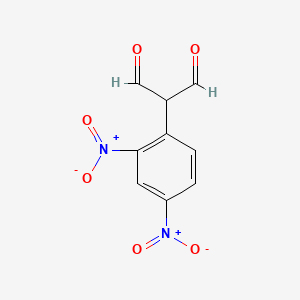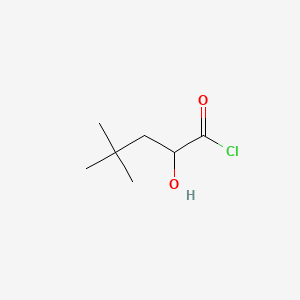
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- is an organic compound with the molecular formula C7H13ClO2 and a molecular weight of 164.63 g/mol . This compound is characterized by the presence of a pentanoyl chloride group attached to a 2-hydroxy-4,4-dimethyl structure. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-4,4-dimethylpentanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-hydroxy-4,4-dimethylpentanoic acid+SOCl2→Pentanoyl chloride, 2-hydroxy-4,4-dimethyl-+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods
In industrial settings, the production of pentanoyl chloride, 2-hydroxy-4,4-dimethyl- often involves large-scale reactions using automated equipment to ensure consistency and safety. The reaction conditions are optimized to maximize yield and minimize by-products. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-hydroxy-4,4-dimethylpentanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Esterification: Alcohols and a catalyst such as sulfuric acid are used to promote the formation of esters.
Major Products Formed
Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.
Hydrolysis: Yields 2-hydroxy-4,4-dimethylpentanoic acid and hydrochloric acid.
Esterification: Forms esters of 2-hydroxy-4,4-dimethylpentanoic acid.
Applications De Recherche Scientifique
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the pentanoyl group into molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of pentanoyl chloride, 2-hydroxy-4,4-dimethyl- involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon. This reactivity allows it to form various derivatives, which can interact with biological targets or serve as intermediates in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- can be compared with other acyl chlorides and hydroxy-substituted compounds:
Valeryl chloride (Pentanoyl chloride): Similar in structure but lacks the hydroxy and dimethyl groups, making it less reactive in certain nucleophilic substitution reactions.
2-Hydroxy-4,4-dimethylpentanoic acid: The precursor to pentanoyl chloride, 2-hydroxy-4,4-dimethyl-, which lacks the acyl chloride group and is less reactive.
Acetyl chloride: A simpler acyl chloride with a smaller carbon chain, used in similar reactions but with different reactivity and product profiles.
Pentanoyl chloride, 2-hydroxy-4,4-dimethyl- is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H13ClO2 |
|---|---|
Poids moléculaire |
164.63 g/mol |
Nom IUPAC |
2-hydroxy-4,4-dimethylpentanoyl chloride |
InChI |
InChI=1S/C7H13ClO2/c1-7(2,3)4-5(9)6(8)10/h5,9H,4H2,1-3H3 |
Clé InChI |
QMKPOONQBPGZNN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[bis(15N)(azanyl)(113C)methylidene]-2-(2,6-dichlorophenyl)acetamide;hydrochloride](/img/structure/B13828534.png)

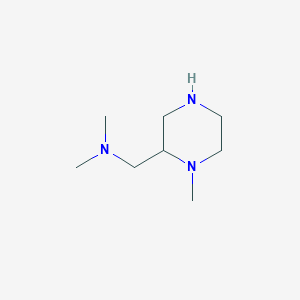
![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)

